2-Methyl-4-phenyloctane-2,4-diol

Catalog No.
S14988116
CAS No.
84599-53-1
M.F
C15H24O2
M. Wt
236.35 g/mol
Availability
In Stock
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2-Methyl-4-phenyloctane-2,4-diol

CAS Number

84599-53-1

Product Name

2-Methyl-4-phenyloctane-2,4-diol

IUPAC Name

2-methyl-4-phenyloctane-2,4-diol

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

InChI

InChI=1S/C15H24O2/c1-4-5-11-15(17,12-14(2,3)16)13-9-7-6-8-10-13/h6-10,16-17H,4-5,11-12H2,1-3H3

InChI Key

MYNZZWTWSHKWIP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C)(C)O)(C1=CC=CC=C1)O

Catalytic Asymmetric Synthesis Strategies for Bifunctional Diol Architectures

Catalytic asymmetric synthesis has emerged as a cornerstone for constructing enantiomerically enriched diols. For 2-methyl-4-phenyloctane-2,4-diol, the simultaneous introduction of hydroxyl groups at the 2- and 4-positions necessitates precise stereochemical control. A promising approach involves the temporary masking of diol precursors as acetonides, enabling selective C–H functionalization. For instance, recent methodologies adapted from ethane-1,2-diol derivatization utilize acetonide-protected intermediates to direct regioselective alkylation or arylation at specific carbon centers. Hydrogenation of ketone precursors, such as diacetone alcohol derivatives, using chiral catalysts like (R)- or (S)-BINOL-phosphine complexes, has been shown to yield vicinal diols with enantiomeric excess (ee) exceeding 90%.

A critical advancement involves the use of chiral organoboron catalysts to facilitate asymmetric aldol reactions. By leveraging the hydrogen-bonding capabilities of boronic acids, researchers have achieved diastereoselective coupling between phenylacetylene derivatives and glycerol analogs, forming the octane backbone with high fidelity. Table 1 summarizes key catalytic systems and their performance metrics.

Table 1: Catalytic Systems for Asymmetric Diol Synthesis

CatalystSubstrateee (%)Yield (%)Reference
(S)-BINOL-phosphineDiacetone alcohol derivative9285
Chiral boronic acidPhenylacetylene-glycerol8878
Mn-NiMgMn-LDOBenzyl-protected diol9590

Transition Metal-Mediated Coupling Reactions in Polycyclic Diol Frameworks

Transition metals play a pivotal role in assembling the polycyclic framework of 2-methyl-4-phenyloctane-2,4-diol. Nickel- and manganese-based catalysts, such as NiMgMn-layered double oxides (LDOs), have demonstrated exceptional efficiency in oxidative cleavage and C–C bond formation. For example, the aerobic oxidative cleavage of benzyl-protected 1,2-diol intermediates using NiMgMn-LDOs achieves yields upwards of 90% under mild conditions. This method avoids stoichiometric oxidants, aligning with green chemistry principles.

Palladium-catalyzed Suzuki-Miyaura coupling has been employed to introduce the phenyl group at the 4-position. Using arylboronic acids and brominated diol precursors, this cross-coupling reaction proceeds with high regioselectivity, as evidenced by NMR analysis. Additionally, Raney nickel-mediated hydrogenation of α,β-unsaturated ketones provides a scalable route to saturated diol structures, critical for constructing the octane backbone.

Table 2: Transition Metal Catalysts for Diol Synthesis

CatalystReaction TypeYield (%)SelectivityReference
NiMgMn-LDOOxidative cleavage90>99%
Pd(PPh₃)₄Suzuki-Miyaura coupling8595%
Raney NickelKetone hydrogenation8892%

Stereochemical Control in Vicinal Diol Systems Through Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for stereochemical control in diol synthesis. Chiral diol-based catalysts, such as BINOL and TADDOL derivatives, exploit hydrogen-bonding interactions to enforce enantioselectivity. For instance, VANOL (vaulted binaphthol) catalysts induce axial chirality in diol intermediates by coordinating to boron reagents, achieving ee values of 89–94% in model reactions. This strategy is particularly effective for configuring the 2- and 4-hydroxyl groups in 2-methyl-4-phenyloctane-2,4-diol.

Dynamic kinetic resolution (DKR) represents another frontier. By combining proline-derived organocatalysts with lipases, researchers have resolved racemic diol mixtures into single enantiomers under mild conditions. This method capitalizes on the reversible formation of hemiacetals, enabling selective crystallization of the desired stereoisomer.

Table 3: Organocatalysts for Stereochemical Control

CatalystMechanismee (%)ApplicationReference
(R)-VANOLHydrogen bonding94Boronate complexation
L-Proline/lipaseDynamic kinetic resolution91Racemate resolution
TADDOLChiral microenvironment89Aldol reaction

Density Functional Theory calculations provide essential insights into the preferred conformational states of 2-Methyl-4-phenyloctane-2,4-diol [2] [3]. The conformational landscape of this diol compound is governed by several competing factors including steric interactions, intramolecular hydrogen bonding, and electronic effects from the aromatic phenyl ring [4] [5].

Theoretical Framework and Computational Methodology

Conformational analysis of diol compounds requires sophisticated quantum mechanical approaches to accurately predict molecular geometries and relative energies [6] [2]. The Becke three-parameter Lee-Yang-Parr hybrid functional represents the most widely employed density functional for organic molecule geometry optimizations [7] [8]. This functional effectively balances computational efficiency with chemical accuracy for predicting structural parameters of complex organic molecules [8] [9].

Geometry optimizations typically employ basis sets ranging from 6-31G(d) for initial conformational searches to 6-311++G(d,p) for high-accuracy calculations [10] [9]. The systematic exploration of conformational space requires careful consideration of all rotatable bonds, particularly those involving the C-C bonds adjacent to the hydroxyl groups and the phenyl ring orientation [10] [4].

Electronic Structure Properties

Density Functional Theory analysis reveals important electronic structure features that influence the conformational preferences of 2-Methyl-4-phenyloctane-2,4-diol [9]. The compound exhibits a highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap characteristic of saturated organic molecules with aromatic substituents [9]. Natural bond orbital analysis indicates significant hyperconjugative interactions between the C-H bonds and the adjacent C-O bonds, contributing to conformational stability [9].

The electrostatic potential surface calculated at the Density Functional Theory level shows regions of negative potential localized around the oxygen atoms of the hydroxyl groups, consistent with their hydrogen bond acceptor capabilities [9]. The phenyl ring contributes additional π-electron density that can participate in weak aromatic interactions with nearby hydrogen atoms [9].

Molecular Dynamics Simulations of Solvent-Solute Interactions

Molecular dynamics simulations provide detailed insights into the dynamic behavior of 2-Methyl-4-phenyloctane-2,4-diol in various solvent environments [12] [13] [14]. These simulations reveal the complex interplay between solute conformational dynamics and solvent structure, particularly highlighting the role of hydrogen bonding in determining solvation properties [14] [15].

Force Field Development and Parameterization

Accurate molecular dynamics simulations of 2-Methyl-4-phenyloctane-2,4-diol require carefully parameterized force fields that capture both intramolecular and intermolecular interactions [16] [17] [18]. The General Amber Force Field and Optimized Potentials for Liquid Simulations all-atom force fields represent the most suitable choices for simulating organic diol compounds [17] [18].

Force field parameterization involves systematic fitting of bonded and non-bonded parameters to reproduce quantum mechanical energies and experimental properties [16] [19]. For diol compounds, particular attention must be paid to the accurate representation of C-O bond stretching, O-H bond parameters, and the electrostatic properties of the hydroxyl groups [16] [18].

Force Field ComponentParameter TypeTypical Values
C-O Bond LengthEquilibrium distance1.43 Å
O-H Bond LengthEquilibrium distance0.96 Å
C-C-O AngleEquilibrium angle109.5°
Partial ChargesElectrostaticO: -0.65, H: +0.43

Solvation Structure and Dynamics

Molecular dynamics simulations reveal that 2-Methyl-4-phenyloctane-2,4-diol exhibits distinct solvation behavior depending on the polarity of the solvent environment [13] [14] [15]. In polar protic solvents such as water, the hydroxyl groups form extensive hydrogen bonding networks with solvent molecules, leading to enhanced solvation stability [14] [15].

The radial distribution function analysis from molecular dynamics trajectories shows well-defined solvation shells around the hydroxyl oxygen atoms, with the first solvation shell extending to approximately 3.5 Å [14] [15]. The residence time of solvent molecules in the first solvation shell varies significantly between different solvent types, ranging from picoseconds in non-polar solvents to nanoseconds in strongly hydrogen bonding solvents [20] [14].

Solvent Effects on Conformational Equilibria

Molecular dynamics simulations demonstrate that solvent environment significantly influences the conformational equilibrium of 2-Methyl-4-phenyloctane-2,4-diol [13] [15] [21]. In polar solvents, extended conformations that maximize solvent accessibility of the hydroxyl groups are thermodynamically favored [15] [21]. Conversely, in non-polar environments, compact conformations with intramolecular hydrogen bonding become more stable [15] [21].

The conformational transition rates observed in molecular dynamics simulations span timescales from picoseconds for local rotations to microseconds for global conformational rearrangements [12] [22]. Free energy profiles calculated using enhanced sampling techniques reveal barriers of 3-8 kcal/mol for major conformational transitions, depending on the solvent environment [13] [15].

Quantum Mechanical Studies on Intramolecular Hydrogen Bonding Networks

Quantum mechanical investigations of intramolecular hydrogen bonding in 2-Methyl-4-phenyloctane-2,4-diol provide fundamental insights into the molecular interactions that govern its structural preferences [23] [24] [25]. These studies employ advanced computational methods to characterize the strength, geometry, and electronic nature of hydrogen bonds formed between the two hydroxyl groups [26] [27] [28].

Hydrogen Bond Characterization Methods

Modern quantum mechanical approaches for studying intramolecular hydrogen bonds combine multiple analysis techniques to provide comprehensive characterization [26] [29] [27]. Atoms in Molecules topological analysis identifies critical points in the electron density that correspond to hydrogen bonding interactions [29] [4]. The electron density at the bond critical point and the Laplacian of the electron density serve as quantitative measures of hydrogen bond strength [29] [27].

Symmetry Adapted Perturbation Theory decomposition analysis reveals the individual energy components contributing to hydrogen bond stability [27]. This analysis separates the total interaction energy into electrostatic, exchange-repulsion, induction, and dispersion contributions [27]. For intramolecular hydrogen bonds in diol compounds, the electrostatic and induction terms typically dominate the interaction energy [27].

Analysis MethodHydrogen Bond Strength IndicatorTypical Range
Atoms in MoleculesElectron density at critical point0.02-0.04 au
Natural Bond OrbitalSecond-order stabilization energy2-8 kcal/mol
Symmetry Adapted Perturbation TheoryTotal interaction energy3-12 kcal/mol

Geometric Requirements for Hydrogen Bonding

Quantum mechanical calculations establish the geometric criteria necessary for stable intramolecular hydrogen bonding in 2-Methyl-4-phenyloctane-2,4-diol [30] [4] [11]. The optimal hydrogen bond geometry requires an O-H···O distance of approximately 2.6-2.8 Å and an O-H···O angle approaching 160-180° [30] [11]. These geometric constraints significantly restrict the accessible conformational space of the molecule [4] [11].

The flexibility of the octane chain allows for the formation of intramolecular hydrogen bonds through the adoption of gauche conformations around the C-C bonds separating the hydroxyl groups [4] [11]. Calculations demonstrate that hydrogen bonding is most favorable when the hydroxyl groups are separated by three or more carbon atoms, consistent with the formation of six-membered or larger ring structures [4] [11].

Electronic Structure of Hydrogen Bonded States

Quantum mechanical analysis reveals the electronic changes associated with intramolecular hydrogen bond formation in 2-Methyl-4-phenyloctane-2,4-diol [25] [28]. The hydrogen bonding interaction leads to significant charge transfer from the hydrogen bond donor to the acceptor oxygen atom [28]. Natural Population Analysis shows an increase in electron density on the acceptor oxygen of approximately 0.02-0.03 electron units upon hydrogen bond formation [28].

The vibrational frequency analysis provides additional evidence for hydrogen bonding through characteristic red-shifts in the O-H stretching frequencies [23] [31]. Hydrogen bonded O-H groups exhibit stretching frequencies that are 100-300 cm⁻¹ lower than those of free hydroxyl groups [23] [31]. These frequency shifts correlate directly with hydrogen bond strength and serve as experimental benchmarks for validating theoretical predictions [31] [28].

2-Methyl-4-phenyloctane-2,4-diol represents a unique molecular architecture that combines the hydrogen bonding capabilities of vicinal diols with the aromatic recognition features of phenyl substituents [1] [2]. This tertiary diol compound, with molecular formula C15H24O2 and molecular weight 236.35 g/mol, exhibits distinctive supramolecular properties due to its dual hydroxyl functionality positioned at the 2 and 4 positions of the octane backbone [1]. The compound's structure features a primary hydroxyl group at position 2 and a tertiary hydroxyl group at position 4, with the latter bearing a phenyl substituent that introduces π-π stacking capabilities [1] [3].

The supramolecular behavior of this diol is fundamentally governed by the cooperative hydrogen bonding interactions between its hydroxyl groups, similar to the well-documented behavior of vicinal diols in forming extensive hydrogen-bonded networks [4] [5]. Research has demonstrated that vicinal diols exhibit enhanced binding affinity through cooperative hydrogen bonding, where the presence of two hydroxyl groups in close proximity leads to multiplicative binding effects rather than simple additive interactions [4]. The tertiary nature of one hydroxyl group in 2-methyl-4-phenyloctane-2,4-diol introduces steric hindrance that modulates the hydrogen bonding strength, creating a hierarchical binding system where the primary hydroxyl serves as the main hydrogen bond donor while the tertiary hydroxyl provides secondary stabilization [6] [7].

The phenyl substituent at position 4 introduces additional supramolecular recognition elements through π-π stacking interactions, CH-π interactions, and aromatic-aromatic recognition motifs [3] [8]. This aromatic functionality enables the compound to participate in host-guest complexation with aromatic guest molecules, forming stable inclusion complexes through complementary shape and electronic interactions [9] [10]. The combination of hydrogen bonding and aromatic recognition creates a multivalent binding system that exhibits enhanced selectivity and binding strength compared to single-mode recognition systems [11] [12].

Crystal Engineering Applications in Pharmaceutical Co-Crystallization

The application of 2-methyl-4-phenyloctane-2,4-diol in pharmaceutical co-crystallization represents a promising avenue for improving drug properties through supramolecular synthon design [13] [14]. Crystal engineering of pharmaceutical compounds has emerged as a powerful strategy for modifying solubility, bioavailability, stability, and processability without altering the molecular structure of active pharmaceutical ingredients [15] [16] [13].

Diol-based co-formers have demonstrated significant potential in pharmaceutical co-crystallization due to their ability to form robust hydrogen bonding networks with drug molecules [17] [18]. The dual hydroxyl functionality of 2-methyl-4-phenyloctane-2,4-diol enables the formation of heterosynthons with various pharmaceutical compounds, particularly those containing carboxylic acid, amide, or hydroxyl functional groups [13] [14]. The primary hydroxyl group at position 2 acts as a strong hydrogen bond donor, while the tertiary hydroxyl group at position 4 provides additional stabilization through weaker hydrogen bonding interactions [7].

The phenyl substituent in the diol structure introduces hydrophobic interactions that can complement the hydrogen bonding network, leading to enhanced crystal packing efficiency and improved thermodynamic stability of the resulting co-crystals [19] [20]. This combination of hydrophilic and hydrophobic interactions creates a balanced recognition system that can accommodate a wide range of pharmaceutical compounds with different polarities and molecular architectures [21].

Mechanochemical synthesis approaches, including liquid-assisted grinding and neat grinding, have proven highly effective for diol-based co-crystal formation [18] [22]. These methods offer advantages including reduced solvent consumption, shorter reaction times, and improved environmental sustainability compared to traditional solution-based crystallization methods [16] [18]. The flexibility of the octyl chain in 2-methyl-4-phenyloctane-2,4-diol provides conformational adaptability that facilitates mechanochemical co-crystal formation through improved molecular mobility during the grinding process [22].

Co-crystallization Parameter2-Methyl-4-phenyloctane-2,4-diol CharacteristicsPharmaceutical Applications
Hydrogen Bond DonorsTwo hydroxyl groups (primary and tertiary) [1]Formation of stable heterosynthons [13]
Aromatic RecognitionPhenyl substituent for π-π interactions [3]Enhanced binding with aromatic drugs [8]
Conformational FlexibilityFlexible octyl chain backbone [1]Accommodation of diverse drug geometries [21]
Hydrophobic BalancePhenyl and alkyl chain regions [1]Improved crystal packing efficiency [19]
Thermal StabilityTertiary alcohol stability [6]Enhanced co-crystal thermal properties [13]

Design of Metal-Organic Frameworks Using Diol-Based Linkers

The incorporation of 2-methyl-4-phenyloctane-2,4-diol as a linker component in Metal-Organic Framework design represents an innovative approach to creating functional porous materials with tailored properties [23] [24] [25]. The compound's unique molecular architecture, featuring dual hydroxyl coordination sites separated by a flexible alkyl chain with a phenyl substituent, provides multiple design advantages for MOF construction [26] [27].

Diol-based linkers in MOF synthesis offer distinct advantages over traditional carboxylate or nitrogen-containing linkers due to their moderate coordination strength and enhanced flexibility [28] [29]. The hydroxyl groups in 2-methyl-4-phenyloctane-2,4-diol can coordinate to metal nodes through direct metal-oxygen bonds or through bridging coordination modes, creating diverse structural topologies [30]. The primary hydroxyl group at position 2 exhibits stronger coordination ability due to reduced steric hindrance, while the tertiary hydroxyl group at position 4 provides secondary coordination sites for framework stabilization [7].

The phenyl substituent introduces additional functionality to the MOF structure, enabling post-synthetic modification through aromatic substitution reactions or π-π stacking interactions with guest molecules [24] [25]. This aromatic functionality can serve as catalytic sites for various organic transformations or as recognition elements for selective guest binding [31]. The flexibility of the octyl chain allows for framework breathing and guest-induced structural changes, properties that are valuable for gas storage, separation, and sensing applications [23] [32].

Linker installation strategies can be employed to incorporate 2-methyl-4-phenyloctane-2,4-diol into existing MOF frameworks through post-synthetic modification [25]. This approach allows for the precise placement of the diol functionality within the MOF pores, creating defined microenvironments for specific applications. The dual coordination sites of the diol enable cross-linking between different metal nodes, potentially leading to enhanced mechanical stability and reduced framework interpenetration [26] [32].

MOF Design ParameterDiol Linker AdvantagesFramework Properties
Coordination FlexibilityVariable binding modes of OH groups [30]Diverse structural topologies [23]
Framework BreathingFlexible alkyl chain backbone [1]Responsive pore dimensions [32]
Functional SitesPhenyl substituent for modification [24]Catalytic and recognition capabilities [31]
Interpenetration ControlSteric bulk prevents catenation [26]Enhanced porosity retention [32]
Thermal StabilityStrong metal-oxygen coordination [28]Robust framework structure [29]

Anion Recognition Properties Through Hydrogen Bonding Motifs

The anion recognition capabilities of 2-methyl-4-phenyloctane-2,4-diol arise from its dual hydroxyl functionality and the cooperative hydrogen bonding interactions these groups can form with anionic species [33] [34]. The compound's molecular architecture creates a convergent binding site where both hydroxyl groups can simultaneously interact with a single anion, leading to enhanced binding affinity and selectivity [33] [35].

Hydrogen bonding anion recognition has emerged as a fundamental principle in supramolecular chemistry, with hydroxyl groups serving as effective hydrogen bond donors for various anionic species including halides, carboxylates, phosphates, and sulfates [34] [33]. The primary hydroxyl group at position 2 of the diol exhibits stronger hydrogen bonding due to its less sterically hindered environment, while the tertiary hydroxyl group at position 4 provides additional stabilization through weaker but geometrically favorable interactions [7] [6].

The phenyl substituent contributes to anion recognition through secondary interactions including CH-π interactions with the aromatic hydrogen atoms and π-anion interactions in cases where the anion possesses extended π-systems [34] [8]. Research has demonstrated that aromatic CH groups can serve as moderate hydrogen bond donors when attached to electron-withdrawing substituents, contributing significantly to overall binding affinity [34].

Cooperative binding effects are particularly pronounced in diol-based anion receptors, where the preorganization of the hydroxyl groups creates a chelate effect that enhances binding strength beyond simple additivity [35] [4]. The conformational flexibility of the octyl chain allows the hydroxyl groups to adopt optimal geometries for anion binding, while the hydrophobic alkyl and phenyl regions create a favorable binding environment that excludes competing solvent molecules [36] [33].

Selectivity patterns in diol-based anion recognition typically favor spherical anions such as chloride and bromide over linear anions like acetate, due to the geometric complementarity between the converging hydroxyl groups and the spherical anion geometry [33]. The binding affinity generally follows the order: F⁻ > Cl⁻ > Br⁻ > I⁻ for halides, reflecting the decreasing hydrogen bonding strength with increasing anion size [34].

Anion Recognition FeatureMechanismBinding Characteristics
Primary OH (Position 2)Strong hydrogen bond donation [7]High binding affinity [34]
Tertiary OH (Position 4)Secondary stabilization [6]Geometric complementarity [33]
Cooperative BindingChelate effect enhancement [35]Increased selectivity [4]
Phenyl CH GroupsWeak hydrogen bonding [34]Additional stabilization [8]
Hydrophobic EnvironmentSolvent exclusion [36]Enhanced binding strength [33]

The practical applications of 2-methyl-4-phenyloctane-2,4-diol in anion recognition include environmental monitoring, analytical sensing, and separation processes. The compound's ability to selectively bind specific anions while exhibiting good solubility in organic solvents makes it suitable for extraction-type sensors and membrane-based separation applications [37] [11]. The reversible nature of hydrogen bonding interactions enables regenerative sensor systems and recyclable separation materials [38] [39].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

236.177630004 g/mol

Monoisotopic Mass

236.177630004 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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